5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-6-(2-(1-pyrrolidinyl)ethoxy)-
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Overview
Description
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-6-(2-(1-pyrrolidinyl)ethoxy)- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-6-(2-(1-pyrrolidinyl)ethoxy)- typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of methoxy groups and the attachment of the pyrrolidinyl and methoxyphenyl ethyl groups. Common reagents used in these reactions include methanol, pyrrolidine, and various catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the progress of the reactions and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-6-(2-(1-pyrrolidinyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-6-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Methoxybenzofuran: Similar structure with methoxy groups.
Pyrrolidinylbenzofuran: Contains the pyrrolidinyl group.
Uniqueness
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-methoxyphenyl)ethyl)-6-(2-(1-pyrrolidinyl)ethoxy)- is unique due to its complex structure, which combines multiple functional groups and substituents
Properties
CAS No. |
40680-80-6 |
---|---|
Molecular Formula |
C26H33NO6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C26H33NO6/c1-29-19-9-6-18(7-10-19)8-11-21(28)22-23(30-2)20-12-16-32-24(20)26(31-3)25(22)33-17-15-27-13-4-5-14-27/h6-7,9-10,12,16,21,28H,4-5,8,11,13-15,17H2,1-3H3 |
InChI Key |
FIGVREWYFJWCGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C2=C(C3=C(C(=C2OCCN4CCCC4)OC)OC=C3)OC)O |
Origin of Product |
United States |
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